molecular formula C8H8F3N3O3 B2850844 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid CAS No. 2054953-52-3

3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid

Cat. No.: B2850844
CAS No.: 2054953-52-3
M. Wt: 251.165
InChI Key: DSPIXUDDDRTXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a carbamoyl group and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the pyrazole with an isocyanate or carbamoyl chloride.

    Attachment of the Trifluorobutanoic Acid Moiety: The final step involves the coupling of the carbamoylpyrazole with a trifluorobutanoic acid derivative, such as trifluorobutanoic anhydride or trifluorobutanoic acid chloride, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorobutanoic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate: A similar compound with a propanoate moiety instead of a trifluorobutanoic acid moiety.

    5-Amino-pyrazoles: Compounds with an amino group on the pyrazole ring, used in various synthetic applications.

Uniqueness

3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where fluorinated compounds are desired.

Properties

IUPAC Name

3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3/c9-8(10,11)5(1-6(15)16)14-3-4(2-13-14)7(12)17/h2-3,5H,1H2,(H2,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIXUDDDRTXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.